N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide
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Overview
Description
N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring, an oxane ring, and a but-2-ynamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Oxane Ring Formation: The oxane ring is often formed via a cyclization reaction involving a diol precursor and an appropriate electrophile.
Attachment of the But-2-ynamide Group: The final step involves the coupling of the oxane and pyrimidine intermediates with a but-2-ynamide moiety, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxane ring, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxirane derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical assays and therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific diseases, particularly those involving enzyme dysregulation.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds with active site residues, while the oxane ring provides additional binding interactions. The but-2-ynamide group can participate in covalent bonding with nucleophilic residues, leading to enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide: Unique due to its combination of pyrimidine, oxane, and but-2-ynamide groups.
N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-eneamide: Similar structure but with a but-2-eneamide group instead of but-2-ynamide.
N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynol: Contains a but-2-ynol group, offering different reactivity and binding properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-4-14(19)18-11-6-8-20-9-12(11)17-13-5-7-15-10(2)16-13/h5,7,11-12H,6,8-9H2,1-2H3,(H,18,19)(H,15,16,17)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADGHUQSZCGGBY-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCOCC1NC2=NC(=NC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@H]1CCOC[C@H]1NC2=NC(=NC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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